
Bromuro de 1-butil-1-metilpiperidinio
Descripción general
Descripción
1-Butyl-1-methylpiperidinium bromide (also known as BMPB) is a quaternary ammonium compound that is widely used as an ionic liquid in a variety of scientific applications. BMPB has a wide range of applications in organic synthesis, biochemistry, and nanotechnology. It is a relatively new compound, first synthesized in 1999, and has been studied extensively since then. In
Aplicaciones Científicas De Investigación
Reactivo bioquímico
El bromuro de 1-butil-1-metilpiperidinio se puede utilizar como reactivo bioquímico . Se puede utilizar como material biológico o compuesto orgánico para la investigación relacionada con las ciencias de la vida .
Catalizador en síntesis orgánica
Este compuesto se puede utilizar como catalizador en reacciones de síntesis orgánica . Por ejemplo, se puede utilizar en reacciones de oxidación y enolización .
Tensioactivo e inhibidor de incrustaciones
El this compound se puede utilizar como tensioactivo e inhibidor de incrustaciones . Se puede utilizar en limpiadores, detergentes e inhibidores de incrustaciones para mejorar la actividad superficial y evitar la formación de incrustaciones .
Agente de separación
Este compuesto se puede utilizar como agente de separación . Se puede utilizar para extraer y separar sustancias orgánicas, como sustancias ácidas y básicas .
Vulcanización de compuestos NBR
El this compound puede reducir la temperatura de inicio de la vulcanización durante la vulcanización de compuestos NBR (elastómero de acrilonitrilo-butadieno) .
Investigación proteómica
El this compound se puede utilizar en la investigación proteómica . Se puede utilizar para estudiar la estructura y función de las proteínas .
Mecanismo De Acción
Target of Action
1-Butyl-1-methylpiperidinium Bromide is an organic salt . It is primarily used as a phase transfer catalyst in organic synthesis . It can also be used as a surfactant, corrosion inhibitor, and antibacterial agent .
Mode of Action
As a phase transfer catalyst, 1-Butyl-1-methylpiperidinium Bromide facilitates the migration of a reactant from one phase into another phase where reaction can take place . It is particularly useful in reactions where one reactant is ionic and one is not, allowing them to react without the need for a common solvent .
Biochemical Pathways
As a phase transfer catalyst, it is involved in various organic synthesis reactions .
Result of Action
This is achieved by transferring one reactant into the phase of the other, allowing the reaction to proceed .
Action Environment
The action of 1-Butyl-1-methylpiperidinium Bromide can be influenced by various environmental factors. For instance, it should be stored in a dry, well-ventilated area away from fire sources and oxidizing agents . It is soluble in water and some organic solvents, such as methanol and ethanol , which can affect its efficacy and stability.
Análisis Bioquímico
Biochemical Properties
1-Butyl-1-methylpiperidinium Bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The interactions of 1-Butyl-1-methylpiperidinium Bromide with biomolecules are primarily based on its ionic nature, which allows it to form electrostatic interactions and hydrogen bonds with proteins and enzymes, thereby influencing their activity and stability.
Cellular Effects
The effects of 1-Butyl-1-methylpiperidinium Bromide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been demonstrated that 1-Butyl-1-methylpiperidinium Bromide can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, its impact on cell signaling pathways can result in altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 1-Butyl-1-methylpiperidinium Bromide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ionic nature allows it to interact with negatively charged regions of proteins and enzymes, leading to conformational changes that can either inhibit or activate their activity . These interactions can also result in the modulation of gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Butyl-1-methylpiperidinium Bromide change over time due to its stability and degradation properties. The compound is known to be stable under inert atmosphere and room temperature conditions . Over extended periods, it may undergo degradation, leading to changes in its efficacy and impact on cellular function. Long-term studies have shown that 1-Butyl-1-methylpiperidinium Bromide can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Butyl-1-methylpiperidinium Bromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-Butyl-1-methylpiperidinium Bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the levels of key metabolites, thereby influencing overall cellular metabolism
Transport and Distribution
Within cells and tissues, 1-Butyl-1-methylpiperidinium Bromide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, including its solubility and ionic nature, which determine its ability to cross cellular membranes and reach target sites.
Subcellular Localization
The subcellular localization of 1-Butyl-1-methylpiperidinium Bromide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes
Propiedades
IUPAC Name |
1-butyl-1-methylpiperidin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N.BrH/c1-3-4-8-11(2)9-6-5-7-10-11;/h3-10H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYABBCZMFVULEF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCCC1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049378 | |
| Record name | 1-Butyl-1-methylpiperidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94280-72-5 | |
| Record name | 1-Butyl-1-methylpiperidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)
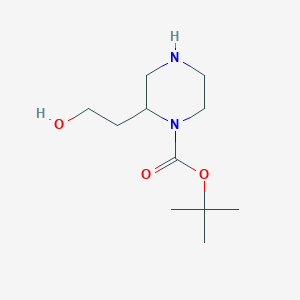
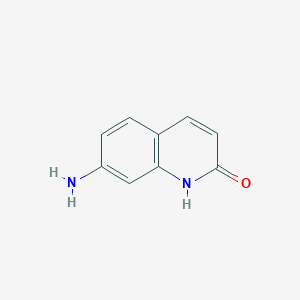
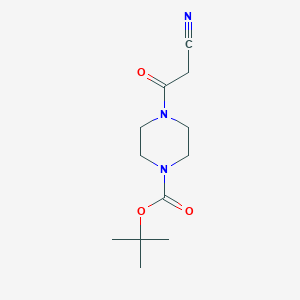
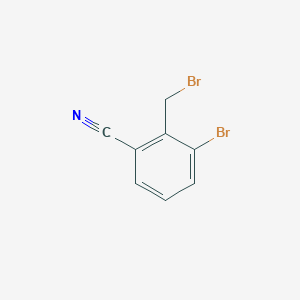
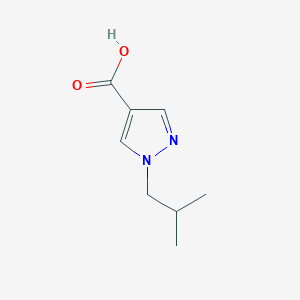
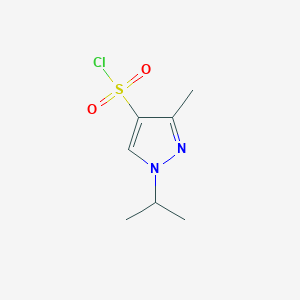

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)
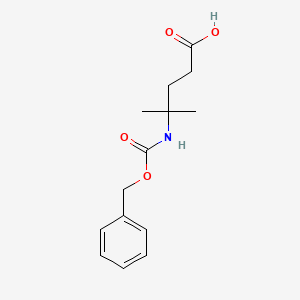


![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)

